molecular formula C26H30N4O3 B2969128 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide CAS No. 922558-90-5

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Cat. No.: B2969128
CAS No.: 922558-90-5
M. Wt: 446.551
InChI Key: AHJNZCIRNRPAJO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-dioxoisoindolin-2-yl moiety linked to a substituted ethylamine backbone containing 1-methylindolin-5-yl and piperidin-1-yl groups. For instance, compounds like 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) are synthesized via refluxing with glacial acetic acid and N-arylmaleimides .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)16-27-24(31)17-30-25(32)20-7-3-4-8-21(20)26(30)33/h3-4,7-10,15,23H,2,5-6,11-14,16-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZCIRNRPAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3-Dioxoisoindolin-2-yl Moieties

Compounds such as 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) () share the 1,3-dioxoisoindolin-2-yl group but differ in their substituents. The target compound replaces the thiazolone and nitrophenyl groups with a piperidine-ethyl-indoline scaffold, likely altering solubility, bioavailability, and target specificity. Synthesis routes for these analogs involve condensation reactions under reflux conditions, suggesting that the target compound may require similar thermal activation or acid catalysis .

Chloroacetamide Derivatives in Agrochemicals

lists pesticidal chloroacetamides (e.g., alachlor, pretilachlor) with structural variations in their aromatic and alkyl substituents. Unlike the target compound, these agrochemicals feature chloro substituents and simpler alkyl/aryl groups (e.g., 2,6-diethylphenyl or methoxymethyl). Their primary use as herbicides contrasts with the hypothesized pharmaceutical applications of the target compound, underscoring how functional group modifications dictate biological activity .

Crystallographic Analysis Tools

The SHELX program suite () is widely employed for small-molecule crystallography, including acetamide derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Application/Use Reference
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide Acetamide + 1,3-dioxoisoindolin-2-yl 1-Methylindolin-5-yl, piperidin-1-yl Hypothesized reflux/condensation Potential pharmaceuticals (inferred) N/A
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide Acetamide + thiazolone + dioxoisoindolinyl 4-Nitrophenyl, thiazolone Reflux in glacial acetic acid Research compound
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Industrial synthesis Herbicide

Research Findings and Gaps

  • Bioactivity: No direct pharmacological data are available for the target compound. However, its structural motifs (e.g., piperidine, indoline) are associated with kinase inhibition or receptor modulation in literature outside the provided evidence.
  • Crystallography : SHELX-based refinement () could resolve conformational details, but experimental crystallographic data for the target compound are absent in the provided materials.

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